(3,4-Dichlorophenoxy)acetyl chloride
Description
Historical Trajectory of Research on Phenoxyacetyl Chloride Derivatives
The study of phenoxyacetyl chloride derivatives is intrinsically linked to the development of phenoxyacetic acids, which gained prominence in the 1940s with the discovery of their potent plant growth-regulating properties. The compound 2,4-Dichlorophenoxyacetic acid (2,4-D) was among the first synthetic auxins to be widely commercialized as a selective herbicide for broadleaf weeds. ijcmas.comcurresweb.com This discovery spurred extensive research into analogous structures to understand structure-activity relationships and develop new, more effective herbicides.
To create and test a wide array of these compounds, chemists needed efficient synthetic methods. The conversion of phenoxyacetic acids to their corresponding acyl chlorides, like (3,4-Dichlorophenoxy)acetyl chloride, was a critical step. Acyl chlorides are significantly more reactive than their parent carboxylic acids, making them ideal for synthesizing esters, amides, and other derivatives for biological screening. wikipedia.orgcommonorganicchemistry.com This historical need for a reactive intermediate to facilitate the exploration of phenoxyacetic acid derivatives cemented the role of phenoxyacetyl chlorides in the advancement of agricultural chemistry.
Fundamental Role and Significance in Organic Synthesis and Chemical Transformations
The primary role of this compound in organic synthesis is as a potent acylating agent. The presence of the highly electrophilic acyl chloride functional group allows it to react readily with a variety of nucleophiles. This reactivity is fundamental to its utility as a chemical intermediate.
The synthesis of this compound is typically achieved by treating its parent carboxylic acid, (3,4-Dichlorophenoxy)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai This conversion is a standard and efficient method for activating the carboxylic acid for subsequent reactions.
Once formed, the acetyl chloride derivative can participate in several key transformations:
Esterification: It reacts with alcohols to form esters.
Amidation: It reacts with primary and secondary amines to yield amides.
Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming ketones.
These transformations are pivotal for creating diverse molecular structures. For instance, the synthesis of novel esters and amides from this precursor allows researchers to generate libraries of compounds for screening as potential herbicides, fungicides, or other biologically active agents. The (3,4-dichlorophenoxy) motif is a well-established pharmacophore in agrochemical research, and the acetyl chloride facilitates its incorporation into new molecular frameworks. nih.govresearchgate.net
The table below illustrates the versatility of this compound in synthesizing various derivatives.
| Nucleophile | Reactant Example | Product Class | Potential Application |
| Alcohol | Ethanol (B145695) | Ester | Agrochemical Intermediate |
| Amine | Aniline | Amide | Biologically Active Compound |
| Thiol | Ethanethiol | Thioester | Synthetic Building Block |
| Aromatic Ring | Benzene (B151609) | Ketone | Organic Synthesis Intermediate |
Current Research Frontiers and Emerging Scholarly Directions for the Compound
Current research involving this compound and its parent acid continues to focus heavily on the agricultural sector, driven by the need for new and effective crop protection agents. Recent studies have explored the auxin-like activity of (3,4-Dichlorophenyl)acetic acid, a closely related compound, indicating that derivatives from this family remain promising candidates for developing new plant growth regulators. nih.govresearchgate.net
Emerging scholarly directions include:
Development of Novel Agrochemicals: Researchers are using this compound as a starting material to synthesize novel herbicides and pesticides with improved selectivity and environmental profiles. The goal is to create compounds that are effective at lower concentrations and have reduced impact on non-target organisms.
Synthesis of Biologically Active Molecules: Beyond agriculture, the dichlorophenoxy structural unit is being investigated for its potential in medicinal chemistry. The acetyl chloride serves as a key intermediate for creating derivatives that can be tested for various therapeutic activities.
Materials Science: Acyl chlorides are also used in the synthesis of polymers and other advanced materials. While less common for this specific compound, its derivatives could be explored for the creation of specialty polymers with unique thermal or optical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCHWKZWMLZZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3,4 Dichlorophenoxy Acetyl Chloride
Established Synthetic Routes to (3,4-Dichlorophenoxy)acetyl chloride
The conventional synthesis of this compound is not a single reaction but a multi-step process. The most common and well-established pathway involves the initial synthesis of the precursor, (3,4-Dichlorophenoxy)acetic acid, followed by its conversion to the target acyl chloride.
The synthesis is typically achieved in two primary stages:
Synthesis of (3,4-Dichlorophenoxy)acetic acid: This step is a variation of the Williamson ether synthesis. It involves the reaction of 3,4-dichlorophenol (B42033) with chloroacetic acid in the presence of a base, such as sodium hydroxide. The base deprotonates the phenol (B47542) to form the more nucleophilic sodium 3,4-dichlorophenoxide, which then displaces the chloride ion from chloroacetic acid. The reaction is typically performed in an aqueous medium, and subsequent acidification of the resulting sodium salt yields the desired (3,4-Dichlorophenoxy)acetic acid. scbt.comresearchgate.net
Conversion to this compound: The synthesized carboxylic acid is then converted into the more reactive acyl chloride. This is a standard transformation in organic chemistry, commonly achieved by treating the carboxylic acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this purpose. The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and waste.
For the synthesis of the precursor acid, reaction temperature and pH are key variables. The condensation of dichlorophenol and chloroacetic acid is often heated to drive the reaction to completion. google.comgoogle.com While specific data for the 3,4-isomer is not extensively detailed, analogous syntheses of 2,4-Dichlorophenoxyacetic acid report reaction temperatures around 100-120°C with reaction times of several hours to ensure the complete consumption of the starting materials. google.comgoogle.com
In the subsequent chlorination step, the choice of chlorinating agent and solvent is important. The reaction of carboxylic acids with thionyl chloride can be performed neat or in an inert solvent like dichloromethane (B109758) or toluene. The reaction is often run at reflux temperature to ensure completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the conversion of carboxylic acids to acyl chlorides when using reagents like oxalyl chloride or bis(trichloromethyl)carbonate. jcsp.org.pk
Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion
| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in inert solvent (e.g., Toluene), reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF | CO(g), CO₂(g), HCl(g) | Milder conditions, gaseous byproducts. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Neat or in inert solvent | POCl₃(l), HCl(g) | Highly effective for unreactive acids. | Solid reagent, liquid byproduct (POCl₃) can complicate workup. |
The successful synthesis of this compound relies on a specific set of starting materials and reagents. The primary precursors are fundamental building blocks, while the reagents facilitate the chemical transformations.
Table 2: Key Precursors and Reagents in Established Synthesis
| Compound | Role | Chemical Formula | Step Used |
|---|---|---|---|
| 3,4-Dichlorophenol | Primary Precursor | C₆H₄Cl₂O | 1 |
| Chloroacetic acid | Primary Precursor | C₂H₃ClO₂ | 1 |
| Sodium Hydroxide | Reagent (Base) | NaOH | 1 |
| Hydrochloric Acid | Reagent (Acid) | HCl | 1 |
| (3,4-Dichlorophenoxy)acetic acid | Intermediate | C₈H₆Cl₂O₃ | 2 |
| Thionyl Chloride | Reagent (Chlorinating Agent) | SOCl₂ | 2 |
Development of Novel and Efficient Synthetic Approaches
Driven by the need for more sustainable and cost-effective manufacturing, research has focused on developing new synthetic methods. These approaches often incorporate principles of green chemistry and employ advanced catalytic systems to improve efficiency and selectivity.
Green chemistry aims to reduce the environmental impact of chemical processes. humanjournals.com For the synthesis of this compound, these principles can be applied at both stages of the reaction sequence.
Use of Greener Solvents: The Williamson ether synthesis step can be performed in water, which is a significant advantage over using organic solvents. wipo.int In the conversion to the acyl chloride, traditional solvents like dichloromethane can be replaced with more environmentally benign alternatives. Recent research has highlighted bio-derived solvents like Cyrene™ as effective replacements for dipolar aprotic solvents in reactions involving acyl chlorides. rsc.org
Atom Economy: The established routes have good atom economy, but improvements can be made by using catalytic systems that reduce the need for stoichiometric reagents and minimize waste streams. nih.gov
Energy Efficiency: The use of microwave irradiation has been explored as a green method for N-acetylation, suggesting its potential applicability to related syntheses to reduce reaction times and energy consumption. humanjournals.com Continuous flow processes also offer a route to more efficient and sustainable production compared to traditional batch methods. mdpi.com
Catalysis offers a powerful tool for improving synthetic routes by lowering activation energies and enabling reactions under milder conditions.
Phase-Transfer Catalysis (PTC): In the synthesis of the precursor acid, phase-transfer catalysts can enhance the reaction between the aqueous phenoxide salt and the organic substrate. Catalysts like polyethylene (B3416737) glycols have been used in the synthesis of derivatives of the related 2,4-D, facilitating the reaction between different phases and improving reaction rates and yields. tandfonline.com
Solid-Supported Catalysis: A recent patent describes a process for the catalytic synthesis of 2,4-Dichlorophenoxyacetic acid using a Na₂O/SiO₂ catalyst. wipo.int This solid catalyst improves the conversion and yield of the condensation reaction under alkaline conditions and can be recycled, which aligns with green chemistry principles. wipo.int Such a method could be adapted for the 3,4-isomer.
Catalysis in Acyl Chloride Formation: While strong chlorinating agents like thionyl chloride are effective, catalytic methods are being developed. For instance, the combination of a safer chlorinating source like bis(trichloromethyl)carbonate (BTC) with a catalytic amount of DMF provides an efficient system for converting carboxylic acids to acyl chlorides under mild conditions. jcsp.org.pk This approach avoids the use of highly corrosive and hazardous reagents like neat thionyl chloride.
Derivatization Chemistry of this compound
This compound is a highly reactive acyl chloride that serves as a versatile intermediate in organic synthesis. The reactivity of the acetyl chloride functional group, characterized by a highly electrophilic carbonyl carbon, allows for facile nucleophilic acyl substitution reactions. This enables the introduction of the (3,4-dichlorophenoxy)acetyl moiety into a wide range of molecules, leading to the formation of various derivatives such as esters, amides, anhydrides, and complex heterocyclic systems. These derivatization strategies are fundamental in modifying the chemical and biological properties of parent compounds, often in the pursuit of developing new pharmacologically or agrochemically active agents.
Synthesis of Carboxylic Acid Esters and Amides
The reaction of this compound with nucleophiles such as alcohols, phenols, ammonia (B1221849), and primary or secondary amines is a primary route for the synthesis of its corresponding esters and amides. These reactions typically proceed via a nucleophilic addition-elimination mechanism, affording the desired products in good yields.
Esters: The esterification occurs when this compound is treated with an alcohol or a phenol. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. This prevents the protonation of the alcohol and drives the reaction to completion. The general reaction is vigorous and highly exothermic. While specific research examples for the 3,4-dichloro isomer are not extensively detailed in readily available literature, the methodology is a standard and reliable transformation for acyl chlorides.
Amides: The synthesis of amides from this compound is a robust and widely utilized transformation. The reaction with ammonia yields the primary amide, while reactions with primary and secondary amines produce N-substituted and N,N-disubstituted amides, respectively. Similar to esterification, a base is typically required to scavenge the generated HCl, and often an excess of the amine reactant is used for this purpose. nih.gov This reaction has been employed in the synthesis of compounds with potential biological activity, demonstrating the utility of this compound as a scaffold in medicinal chemistry. For instance, it has been used to synthesize novel derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)acetamide and 2,4-diaminoquinazoline for evaluation as potential therapeutic agents. mdpi.comumich.edu
| Amine Reactant | Product | Yield (%) | Conditions |
| N-(6-aminobenzo[d]thiazol-2-yl)acetamide | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3,4-dichlorophenoxy)acetamide | 68% | General Procedure A |
| 5-Amino-2-fluorobenzonitrile derivative | N-(2,4-diaminoquinazolin-5-yl)-2-(3,4-dichlorophenoxy)acetamide | 38.4% | ClCH₂COCl, NaHCO₃, Acetone; then K₂CO₃, DMF; then Guanidinium carbonate, DIPEA, DMF, MW |
Table 1: Examples of Amide Derivatives Synthesized from this compound. mdpi.comumich.edu
Formation of Anhydrides and Acid Halides
Anhydrides: this compound can be converted into carboxylic acid anhydrides through reaction with a carboxylate salt. This nucleophilic acyl substitution reaction can produce either symmetrical or mixed anhydrides. To form the symmetrical (3,4-Dichlorophenoxy)acetic anhydride, the acyl chloride would be reacted with a salt of (3,4-Dichlorophenoxy)acetic acid, such as sodium (3,4-dichlorophenoxy)acetate. Alternatively, reaction with a different carboxylate salt yields a mixed anhydride. Acid anhydrides are themselves reactive acylating agents, often used when a less vigorous reactant than an acyl chloride is required.
Acid Halides: While acyl chlorides are typically synthesized from carboxylic acids, it is chemically feasible to convert them into other acid halides (e.g., acyl fluorides, bromides, or iodides) through halide exchange reactions. This transformation is less common as acyl chlorides are generally the most versatile and cost-effective of the acid halides. The synthesis would involve reacting this compound with a source of the desired halide, such as an anhydrous metal halide salt.
Construction of Heterocyclic Systems Utilizing the Compound
The electrophilic nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the initial formation of an amide or a similar derivative, which then undergoes an intramolecular cyclization, or a direct condensation with a multifunctional reagent.
A common strategy involves reacting the acyl chloride with a compound containing two nucleophilic sites, leading to a condensation and ring-closure sequence. For example, the synthesis of 1,3,4-oxadiazoles or 1,3,4-thiadiazoles can be achieved starting from this compound. The process typically begins with the reaction of the acyl chloride with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, 2-(3,4-dichlorophenoxy)acetohydrazide. This key intermediate can then be cyclized with various reagents.
1,3,4-Oxadiazoles: Cyclization of the acid hydrazide with reagents like carbon disulfide in the presence of a base can lead to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.net
1,3,4-Thiadiazoles: Similarly, reacting the acid hydrazide with a thiocarbonyl source, or reacting the acyl chloride directly with a thiosemicarbazide (B42300) derivative, can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring system. nih.gov
1,2,4-Triazoles: The intermediate acid hydrazide can also serve as a precursor to 1,2,4-triazoles. Reaction with an isothiocyanate would yield a thiosemicarbazide derivative, which can be cyclized under basic conditions to form a 1,2,4-triazole-3-thiol. nih.gov
Another pathway for forming heterocyclic systems is through the reaction with sodium azide (B81097). This compound reacts with sodium azide via nucleophilic acyl substitution to yield (3,4-Dichlorophenoxy)acetyl azide. vaia.comaskfilo.com This acyl azide is a key intermediate in the Curtius rearrangement, which upon heating, can form an isocyanate. The resulting isocyanate is a versatile reagent that can react with various nucleophiles to form a range of heterocyclic structures.
These synthetic routes highlight the importance of this compound as a building block, enabling the creation of complex molecules with potential applications in various fields of chemical and biological research.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dichlorophenoxy Acetyl Chloride
Nucleophilic Acyl Substitution Reactions
The archetypal reaction for acyl chlorides is nucleophilic acyl substitution. chemistrysteps.com This process generally occurs via a two-stage mechanism known as nucleophilic addition-elimination. libretexts.org Initially, the nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. libretexts.org
(3,4-Dichlorophenoxy)acetyl chloride reacts readily with various nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, to yield amides. These reactions are often vigorous. libretexts.orglibretexts.org
The general reaction proceeds in two main stages. First, the amine attacks the carbonyl carbon to form the amide and hydrogen chloride. libretexts.org However, as amines are basic, the hydrogen chloride produced immediately reacts with excess amine to form an ammonium (B1175870) salt. libretexts.orglibretexts.org
Reaction with Ammonia: With a concentrated solution of ammonia, this compound yields (3,4-Dichlorophenoxy)acetamide and ammonium chloride. libretexts.org
Reaction with Primary Amines: Primary amines, such as methylamine (B109427) or ethylamine (B1201723), react to form N-substituted amides. For instance, the reaction with ethylamine produces N-ethyl-(3,4-dichlorophenoxy)acetamide and ethylammonium (B1618946) chloride. libretexts.org
Reaction with Secondary Amines: The reaction follows the same pathway, yielding an N,N-disubstituted amide.
The mechanism involves the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto the electron-deficient carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion. A subsequent deprotonation step, often facilitated by another amine molecule, yields the final amide product. chemguide.co.uk
Table 1: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Byproduct |
|---|---|---|
| Ammonia (NH₃) | (3,4-Dichlorophenoxy)acetamide | Ammonium chloride (NH₄Cl) |
| Ethylamine (CH₃CH₂NH₂) | N-ethyl-(3,4-dichlorophenoxy)acetamide | Ethylammonium chloride (CH₃CH₂NH₃Cl) |
Oxygen-containing nucleophiles also readily react with this compound. These reactions include hydrolysis, alcoholysis, and reaction with carboxylates.
Hydrolysis: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid. chemguideforcie.co.uk this compound hydrolyzes in the presence of water to produce (3,4-Dichlorophenoxy)acetic acid and hydrogen chloride. libretexts.orgontosight.ai The mechanism involves nucleophilic attack by water on the carbonyl carbon. libretexts.org
Alcoholysis: The reaction with alcohols yields esters. libretexts.orgpearson.com For example, reacting this compound with ethanol (B145695) produces ethyl (3,4-dichlorophenoxy)acetate and hydrogen chloride. The reaction mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. libretexts.org
Reaction with Carboxylate Salts: Carboxylate ions are effective nucleophiles that react with acyl chlorides to form carboxylic acid anhydrides. chemistrysteps.com For instance, the reaction with sodium acetate (B1210297) would yield acetic (3,4-dichlorophenoxy)acetic anhydride. This method is versatile for synthesizing both symmetrical and mixed anhydrides. chemistrysteps.com
Table 2: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Product | Byproduct |
|---|---|---|
| Water (H₂O) | (3,4-Dichlorophenoxy)acetic acid | Hydrogen chloride (HCl) |
| Ethanol (CH₃CH₂OH) | Ethyl (3,4-dichlorophenoxy)acetate | Hydrogen chloride (HCl) |
This compound also reacts with strong, carbon-based nucleophiles like organometallic reagents.
Reaction with Gilman Reagents: Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are useful for forming ketones from acyl chlorides. chemistrysteps.com The reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would produce 1-(3,4-dichlorophenoxy)propan-2-one.
Reaction with Grignard Reagents: Grignard reagents are powerful nucleophiles that typically add twice to acyl chlorides. The first addition produces a ketone, which is more reactive than the starting acyl chloride and quickly reacts with a second equivalent of the Grignard reagent. The final product, after an aqueous workup, is a tertiary alcohol. chemistrysteps.com
Exploration of Other Electrophilic Reactions
While this compound primarily functions as an electrophile in substitution reactions at the acyl carbon, it can also be used in other significant electrophilic reactions, most notably Friedel-Crafts acylation.
In a Friedel-Crafts acylation, the acyl chloride reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst (e.g., AlCl₃). lumenlearning.com The Lewis acid coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the aromatic ring in an electrophilic aromatic substitution reaction to form an aryl ketone. msu.eduaskfilo.com The reaction of this compound with benzene would thus yield 2-(3,4-dichlorophenoxy)-1-phenylethan-1-one.
Mechanistic Pathways of Key Transformations
The predominant mechanistic pathway for the reactions of this compound with nucleophiles is the nucleophilic addition-elimination mechanism . libretexts.orglibretexts.org
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate is typically unstable. It collapses by reforming the carbon-oxygen double bond, and in the process, it expels the most stable leaving group, which in this case is the chloride ion (Cl⁻). libretexts.org
While this two-step addition-elimination pathway is widely accepted, some theoretical and kinetic studies on simpler acyl chlorides suggest potential variations. nih.gov For certain reactions, such as solvolysis with alcohols, the mechanism might not involve a discrete, stable tetrahedral intermediate but could proceed through a more concerted Sɴ2-like pathway or involve ionization to an acylium ion in an Sɴ1-type process, particularly with polar solvents and specific substrates. nih.govniu.edu
Detailed kinetic and thermodynamic data for this compound itself are not widely published. However, extensive studies on analogous acyl chlorides provide a strong basis for understanding its reactivity.
The rate of nucleophilic acyl substitution is dependent on both the structure of the acyl chloride and the nature of the nucleophile. niu.edu The electrophilicity of the carbonyl carbon is a key factor; electron-withdrawing groups on the acyl chain generally increase the reaction rate. libretexts.org
Kinetic studies on the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile (B52724) have shown a rate expression that includes both second-order and third-order terms: Rate = k₂(RCOCl)[MeOH] + k₃(RCOCl)[MeOH]₂ niu.edu
This suggests a complex mechanism where a second molecule of the alcohol may assist in the reaction, possibly by solvating the transition state or facilitating proton transfer. niu.edu The order of reactivity for these compounds was found to be CH₃COCl < CH₂ClCOCl, which is consistent with the electron-withdrawing chlorine atom increasing the electrophilicity of the carbonyl carbon, favoring the addition-intermediate mechanism. niu.edu
Table 3: Representative Kinetic Parameters for Acyl Chloride Reactions (Generalized)
| Reaction Type | Nucleophile | Typical Rate Law | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Hydrolysis | H₂O | Rate = k[RCOCl] | ~1 |
| Alcoholysis | ROH | Rate = k[RCOCl][ROH] | 10¹ - 10² |
Note: The data in this table are generalized representations to illustrate relative reactivity trends among nucleophiles with acyl chlorides and are not specific experimental values for this compound.
Elucidation of Reaction Intermediates and Transition States
The chemical reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reaction intermediates and transition states can be elucidated by examining the well-established mechanisms for analogous acyl chlorides, particularly substituted benzoyl chlorides. The presence of the electron-withdrawing 3,4-dichlorophenoxy group significantly influences the electronic properties of the carbonyl group, predisposing the molecule to a specific reaction pathway.
Reactions of this compound with nucleophiles are anticipated to proceed via a tetrahedral intermediate. This stepwise addition-elimination mechanism is characteristic of acyl chlorides bearing electron-withdrawing substituents. The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is characterized by an sp³-hybridized carbon atom, which was originally the sp²-hybridized carbonyl carbon.
The subsequent step involves the collapse of this tetrahedral intermediate, where the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. The stability of the leaving group, in this case, the chloride anion, is a crucial driving force for the reaction.
The transition state for the formation of the tetrahedral intermediate is of significant interest. It is a high-energy species where the nucleophile is partially bonded to the carbonyl carbon, and the carbonyl double bond is partially broken. The geometry of this transition state is expected to be trigonal bipyramidal-like. The nature of the nucleophile and the solvent can influence the precise structure and energy of this transition state.
For reactions in solution, solvent molecules can play a crucial role in stabilizing the transition state, often through hydrogen bonding or other electrostatic interactions. In the case of hydrolysis, for instance, water molecules can act as both the nucleophile and as a proton shuttle to facilitate the reaction.
Due to the scarcity of direct experimental data for this compound, kinetic data from studies on substituted benzoyl chlorides can provide valuable insights into the expected reactivity and the nature of the transition states. The electron-withdrawing nature of the 3,4-dichloro substituents is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. This effect is reflected in the Hammett equation, which correlates reaction rates with substituent constants.
Below are representative data from studies on the solvolysis of substituted benzoyl chlorides, which illustrate the effect of substituents on reactivity. This data serves as a proxy to understand the kinetic behavior of this compound.
| Substituent (X) in X-C₆H₄COCl | Pseudo-First-Order Rate Constant (k, min⁻¹) |
|---|---|
| H | 0.0321 |
| m-Methoxy | 0.0340 |
| p-Bromo | 0.0590 |
| p-Iodo | 0.0617 |
| m-Iodo | 0.1044 |
The data in Table 1 demonstrates that electron-withdrawing substituents (like bromo and iodo) increase the rate of alcoholysis compared to the unsubstituted benzoyl chloride. This supports the expectation that the two chlorine atoms in this compound will enhance its reactivity towards nucleophiles.
Further insight can be gained from the activation parameters for the hydrolysis of related compounds. These parameters provide information about the energy barrier and the molecularity of the rate-determining step.
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| p-H | 16.3 | -15.6 |
| p-NO₂ | 15.1 | -14.8 |
| m-NO₂ | 15.5 | -13.7 |
| o-NO₂ | 14.0 | -17.9 |
| p-F | 16.1 | -15.4 |
| p-Me | 16.9 | -15.5 |
| p-OMe | 17.8 | -14.7 |
The negative entropies of activation (ΔS‡) in Table 2 are indicative of a bimolecular mechanism, which is consistent with the formation of an ordered transition state from two reactant molecules. This further supports the proposed addition-elimination mechanism involving a tetrahedral intermediate for the reactions of this compound. The enthalpy of activation (ΔH‡) reflects the energy barrier for the reaction, which is influenced by the electronic nature of the substituents.
Applications of 3,4 Dichlorophenoxy Acetyl Chloride in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Construction
The primary role of (3,4-Dichlorophenoxy)acetyl chloride in organic synthesis is to serve as a potent acylating agent. The conversion of the less reactive 3,4-Dichlorophenoxyacetic acid into its corresponding acetyl chloride derivative dramatically enhances its reactivity, enabling chemical transformations that would otherwise be inefficient or require harsh conditions. This positions the compound as a key building block for chemists aiming to construct intricate molecular architectures.
This compound is an effective precursor for synthesizing a wide array of organic scaffolds. Its reaction with various nucleophiles leads to the formation of new molecules with tailored properties. For instance, reacting it with alcohols (ROH) or phenols (ArOH) in a process known as esterification yields corresponding esters. Similarly, its reaction with primary (RNH₂) or secondary (R₂NH) amines produces N-substituted amides.
These fundamental reactions allow for the incorporation of the (3,4-dichlorophenoxy)acetyl group into larger, more complex structures. The presence of the dichlorinated phenyl ring can influence the biological activity, lipophilicity, and metabolic stability of the final compound. The parent compound, 3,4-Dichlorophenoxyacetic acid, is commercially available as a synthesis reagent, underscoring its utility as a starting material for generating the more reactive acetyl chloride intermediate needed for these synthetic applications. scbt.com
Table 1: Representative Acylation Reactions
| Nucleophile Class | Reactant Example | Product Class | General Structure |
|---|---|---|---|
| Alcohols | Ethanol (B145695) | Ester | |
| Amines | Methylamine (B109427) | Amide |
Note: Structures are generalized representations of the product scaffolds.
The dichlorophenoxyacetic acid scaffold is historically significant in the agrochemical industry. While research has heavily focused on the 2,4-D isomer, the 3,4-dichloro substitution pattern has also been investigated for its biological activity. A recent study identified 3,4-Dichlorophenylacetic acid (Dcaa), a structurally related compound, as a potent auxin analog with significant potential as a plant growth regulator. nih.govresearchgate.net This research highlights the utility of the 3,4-dichloro arrangement on a phenylacetic acid core in developing new agrochemicals.
The study demonstrated that Dcaa mimics the action of the natural plant hormone auxin, promoting cell elongation and root development. researchgate.net At the molecular level, it induces the expression of auxin-responsive genes and is believed to act through auxin receptors. researchgate.net The compound was shown to effectively promote the elongation of oat coleoptiles and enhance root growth in various crops, including wheat, corn, and tomato. nih.govresearchgate.net The conversion of such acids to their acetyl chloride derivatives is a standard step in synthesizing more complex ester or amide-based agrochemical products. These findings suggest a strong potential for this compound as an intermediate in the synthesis of a new class of plant growth regulators or selective herbicides.
Table 2: Effects of 3,4-Dichlorophenylacetic acid (Dcaa) on Crop Growth
| Crop | Application | Observed Effect | Reference |
|---|---|---|---|
| Oat (Avena sativa) | Treatment of coleoptile segments | Promoted elongation | nih.govresearchgate.net |
| Wheat (Triticum aestivum) | Root irrigation | Promoted root growth | researchgate.net |
| Corn (Zea mays) | Root irrigation | Promoted root growth | researchgate.net |
Application in Functional Material Precursor Synthesis
In the realm of materials science, organic molecules with specific functional groups are synthesized as precursors for advanced materials. The (3,4-dichlorophenoxy)acetyl moiety could be installed onto core structures to create precursors for functional materials such as liquid crystals, dyes, or organic semiconductors. The two chlorine atoms on the phenyl ring can influence molecular packing, thermal stability, and electronic properties. As a reactive building block, this compound would enable the covalent attachment of this functional group to a parent molecule, thereby modifying its properties in a predictable manner. While specific examples in the literature are sparse for this particular isomer, the general strategy is a cornerstone of materials chemistry.
Utilization in Polymer Science Research as a Monomer or Derivatizing Agent
This compound holds potential for application in polymer science, both as a monomer for creating new polymers and as an agent for modifying existing ones.
As a Monomer: If bifunctionalized (e.g., by adding another reactive group to the phenyl ring), it could undergo step-growth polymerization with comonomers like diols or diamines to produce polyesters or polyamides. The dichlorophenoxy side group would be regularly incorporated along the polymer backbone, imparting specific properties such as increased rigidity, flame retardancy, or altered solubility.
As a Derivatizing Agent: A more immediate application is the chemical modification of natural or synthetic polymers. The acetyl chloride group can react with hydroxyl or amine groups present on the surface of polymers like cellulose, chitosan, or polyvinyl alcohol. nih.gov This surface grafting of the (3,4-dichlorophenoxy)acetyl group could be used to alter the polymer's surface properties, for example, to increase its hydrophobicity or to introduce specific biocidal or plant-growth-regulating activity. Research on the 2,4-D isomer has demonstrated the feasibility of creating molecularly imprinted polymers for its selective removal, indicating that phenoxyacetic acid derivatives can be successfully integrated into polymer matrices. scirp.org
Computational and Theoretical Investigations of 3,4 Dichlorophenoxy Acetyl Chloride
Quantum Chemical Characterization
Quantum chemical methods are fundamental to characterizing the electronic nature and spatial arrangement of atoms within a molecule. For (3,4-Dichlorophenoxy)acetyl chloride, these investigations would reveal the distribution of electrons, the nature of its chemical bonds, and its preferred three-dimensional structure.
The electronic structure of this compound is dictated by the interplay of its constituent atoms: the dichlorinated benzene (B151609) ring, the ether linkage, and the highly reactive acetyl chloride group. Theoretical calculations, such as those performed on the related 2,4-Dichlorophenoxyacetic acid (2,4-D) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, offer insights into electron distribution. mdpi.comnih.gov
An analysis of this compound would likely show a significant polarization of electron density. The chlorine atoms on the phenyl ring act as electron-withdrawing groups, influencing the aromatic system's charge distribution. The oxygen atom of the ether linkage and the carbonyl oxygen in the acetyl chloride group are highly electronegative, drawing electron density towards them. The carbonyl carbon of the acetyl chloride moiety is particularly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a primary site for nucleophilic attack.
Natural Bond Orbital (NBO) analysis, a common computational technique, would further elucidate the bonding characteristics, quantifying the hybridization of atomic orbitals and the nature of the covalent bonds. The C-Cl bonds on the aromatic ring, the C-O-C ether linkage, and the highly reactive C-Cl bond of the acyl chloride group would be of particular interest.
Table 1: Predicted Electronic Properties Based on Analogous Compounds
| Property | Predicted Characteristic for this compound | Basis of Prediction |
|---|---|---|
| Dipole Moment | Significant, due to electronegative O and Cl atoms. | General principles and studies on halogenated ethers and acyl chlorides. |
| HOMO-LUMO Gap | Moderate; influences reactivity and UV-Vis absorption. | DFT studies on various phenoxyacetic acid derivatives. nih.gov |
| Electron Density | High on O and Cl atoms; low on the carbonyl carbon. | Analysis of similar chlorinated aromatic compounds and acyl chlorides. |
| Key Reactive Site | Electrophilic carbonyl carbon of the acetyl chloride group. | Known reactivity of acyl chlorides. |
Computational studies on related phenoxyacetic acids have shown that they tend to adopt specific preferred conformations. nih.gov For instance, X-ray data and theoretical calculations indicate that phenoxyacetic acid and its chloro-substituted derivatives often favor a syn-syn conformation. nih.gov Conformational analysis of various phenoxyacetic acid derivatives has revealed that they can exist in either synclinal (gauche) or antiperiplanar (anti) forms, referring to the orientation of the carboxylic acid group relative to the phenoxy ring. researchgate.net
For this compound, a potential energy surface (PES) scan could be performed computationally by systematically rotating the key dihedral angles to identify low-energy conformers. It is expected that the most stable conformer would balance steric hindrance between the dichlorinated ring and the acetyl chloride group with electronic effects like dipole alignment. The geometry would be non-planar, with the acetyl chloride side chain oriented out of the plane of the benzene ring.
Table 2: Predicted Geometrical Parameters for the Most Stable Conformer
| Parameter | Predicted Value Range / Description | Basis of Prediction |
|---|---|---|
| C-O-C bond angle | ~118-120° | DFT calculations on 2,4-D. mdpi.com |
| Dihedral Angle (C-C-O-C) | Likely non-planar to minimize steric repulsion. | Conformational analysis of phenoxyacetic acids. researchgate.net |
| C=O bond length | ~1.18 - 1.20 Å | Standard values for acyl chlorides. |
| C-Cl (acyl) bond length | ~1.78 - 1.80 Å | Standard values for acyl chlorides. |
Reaction Pathway Modeling and Energy Profile Calculations
Theoretical modeling can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. Its high reactivity, characteristic of acyl chlorides, makes it an excellent candidate for such studies. A primary reaction of interest is its hydrolysis, where it reacts with water to form (3,4-Dichlorophenoxy)acetic acid and hydrochloric acid.
Computational modeling of this reaction would involve locating the transition state (TS) structures and calculating the activation energy barriers. DFT methods are well-suited for this purpose. A theoretical study on the decomposition of the simpler chloroacetyl chloride molecule explored various dissociation pathways and located multiple transition states, demonstrating the complexity of such reactions. researchgate.net Similarly, the hydrolysis of 2,4-D has been modeled, providing a framework for how such a reaction could be studied for its 3,4-dichloro isomer. mdpi.com
The energy profile for the hydrolysis of this compound would likely show a multi-step process, possibly involving the formation of a tetrahedral intermediate after the initial nucleophilic attack by a water molecule on the carbonyl carbon. The calculations would provide the relative energies of reactants, intermediates, transition states, and products, offering a complete thermodynamic and kinetic picture of the reaction.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
For this compound, the vibrational (infrared) spectrum could be calculated. DFT calculations have been successfully used to predict the vibrational frequencies of phenoxyacetic acid herbicides. researchgate.net The predicted spectrum for this compound would show characteristic peaks corresponding to specific molecular motions:
C=O stretch: A strong absorption band expected in the region of 1750-1800 cm⁻¹, characteristic of the acyl chloride group.
C-O-C stretch: Bands corresponding to the asymmetric and symmetric stretching of the ether linkage.
C-Cl stretches: Vibrations associated with the chlorine atoms on both the aromatic ring and the acetyl group.
Aromatic C-H and C=C stretches: Multiple bands characteristic of the substituted benzene ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. Such calculations have been performed for derivatives of 2,4-D, showing good agreement with experimental spectra. mdpi.com For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group. The ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbonyl carbon appearing significantly downfield.
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Predicted Feature | Approximate Range | Basis of Prediction |
|---|---|---|---|
| Infrared (IR) | Carbonyl (C=O) stretch | 1750 - 1800 cm⁻¹ | DFT studies on phenoxyacetic acids and standard IR data. researchgate.net |
| ¹H NMR | Methylene (-CH₂-) protons | 4.5 - 5.0 ppm | Spectroscopic data for 2,4-D derivatives. mdpi.com |
| ¹³C NMR | Carbonyl (C=O) carbon | 165 - 175 ppm | Spectroscopic data for 2,4-D derivatives and general NMR principles. mdpi.com |
These computational predictions serve as a valuable guide for experimental characterization and provide a deeper understanding of the molecule's fundamental properties even in the absence of direct experimental studies.
Analytical Methodologies for the Characterization and Study of 3,4 Dichlorophenoxy Acetyl Chloride
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of (3,4-Dichlorophenoxy)acetyl chloride. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the dichlorinated benzene (B151609) ring. The methylene protons, being adjacent to an ether oxygen and a carbonyl group, would appear as a singlet in a specific downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acetyl chloride group, the methylene carbon, and the six distinct carbons of the aromatic ring. The carbons bonded to chlorine atoms and the oxygen atom would exhibit characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic H | ~7.0 - 7.5 | m (multiplet) |
| ¹H | -OCH₂CO- | ~4.8 - 5.0 | s (singlet) |
| ¹³C | C=O | ~170 - 175 | - |
| ¹³C | Aromatic C-O | ~150 - 155 | - |
| ¹³C | Aromatic C-Cl | ~130 - 135 | - |
| ¹³C | Aromatic C-H | ~115 - 130 | - |
| ¹³C | -OCH₂CO- | ~65 - 70 | - |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride, which is expected to appear at a high wavenumber. libretexts.org Other key absorptions include those for the C-O-C (ether) linkage and the C-Cl bonds on the aromatic ring.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Table 2: Predicted Principal Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3100 - 3000 | Medium |
| C=O (Acyl Chloride) | Stretching | ~1810 - 1780 | Strong, Sharp |
| Aromatic C=C | Stretching | ~1600 - 1450 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 - 1200 | Strong |
| Aromatic C-Cl | Stretching | ~1100 - 1000 | Strong |
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.
The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the chlorine atom from the acetyl group (-Cl), the loss of the entire acetyl chloride moiety (-COCl), or cleavage of the ether bond.
Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 238/240/242 | [C₈H₅Cl₃O₂]⁺ (Molecular Ion) | Characteristic isotopic pattern for 3 Cl atoms (2 on ring, 1 on acyl group). |
| 203/205 | [M - Cl]⁺ | Loss of the acyl chlorine atom. |
| 175/177 | [M - COCl]⁺ | Loss of the chloroacetyl group, leaving the dichlorophenoxy radical cation. |
| 161/163 | [C₆H₃Cl₂O]⁺ | Fragment corresponding to the dichlorophenoxide ion. |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, or impurities, as well as for its quantification.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is an excellent method for assessing the purity of a sample and for monitoring the progress of the reaction that produces it (e.g., the conversion from 3,4-dichlorophenoxyacetic acid).
Due to the reactive nature of acyl chlorides, derivatization may sometimes be employed, for example, by reacting the compound with an alcohol to form a more stable ester prior to analysis. scispace.comnih.gov However, direct analysis is also possible with the appropriate column and conditions. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would likely be used, coupled with a flame ionization detector (FID) for general purity analysis or a mass spectrometer (GC-MS) for definitive identification.
Table 4: Typical Gas Chromatography (GC) Conditions for Acyl Chloride Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) |
| Injector Temperature | ~250 °C |
| Oven Program | Initial temp ~80°C, ramped to ~280°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~280 - 300 °C |
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly if the compound exhibits thermal instability or if derivatization is undesirable. Given the compound's reactivity with protic solvents like water and methanol, reversed-phase HPLC would require careful method development using a non-aqueous mobile phase or rapid analysis to minimize degradation on the column.
Normal-phase HPLC using a non-polar solvent system (e.g., hexane (B92381) and ethyl acetate) with a silica (B1680970) or cyano-bonded column could also be an effective strategy. Detection is typically achieved using a UV detector, as the dichlorophenoxy aromatic ring provides a strong chromophore. Analytical methods developed for the parent compound, 3,4-dichlorophenoxyacetic acid, often use reversed-phase C18 columns with an acetonitrile (B52724)/water mobile phase, which could be adapted for the acetyl chloride with appropriate solvent modifications. researchgate.netdeswater.com
Table 5: General High-Performance Liquid Chromatography (HPLC) Conditions for Analysis
| Parameter | Typical Condition (Reversed-Phase*) |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water gradient (acidified) |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230 nm or ~285 nm |
*Note: Due to the reactivity of the acetyl chloride group with water, a non-aqueous reversed-phase or normal-phase system might be required for optimal results.
Advanced Structural Elucidation Methods for Derivatives
The synthesis of novel derivatives from this compound necessitates the use of sophisticated analytical techniques to unequivocally confirm their molecular structures. The high reactivity of the acetyl chloride group allows for the creation of a diverse range of compounds, including esters and amides, whose precise atomic arrangement and stereochemistry must be verified. Advanced spectroscopic and crystallographic methods are indispensable for this purpose, providing detailed insights into the molecular architecture of these newly synthesized entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for characterizing derivatives of this compound. Primarily, ¹H and ¹³C NMR spectra offer a complete picture of the proton and carbon framework of the molecule.
In a study on a series of novel 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, which are derivatives of the corresponding acetic acid, ¹H and ¹³C NMR spectroscopy were used to confirm their structures conclusively. mdpi.com The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling patterns reveal connectivity between neighboring protons. For instance, the signals for the aromatic protons of the dichlorophenoxy group, the methylene (-CH₂-) protons, and the N-H protons of the thioureido moiety appear at characteristic chemical shifts. mdpi.com Similarly, ¹³C NMR provides data on each unique carbon atom in the molecule, including the carbonyl (C=O) and thiocarbonyl (C=S) groups, which resonate at distinct downfield positions. mdpi.com
Detailed NMR data from the analysis of these derivatives are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 2-(2,4-Dichlorophenoxy)acetamide Derivatives mdpi.com
| Derivative | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| N-(1-(3-(4-Methoxyphenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | 9.82 (s, 1H, NH), 9.49 (s, 1H, NH), 8.68 (d, 1H, NH), 3.77 (s, 3H, OCH₃) | 181.1 (C=S), 166.6 (C=O), 101.3 (CCl₃), 69.5 (CH), 67.5 (CH₂), 55.7 (OCH₃) |
| N-(1-(3-(4-Chlorophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | 10.05 (s, 1H, NH), 9.80 (s, 1H, NH), 8.81 (d, 1H, NH) | 180.4 (C=S), 166.8 (C=O), 101.1 (CCl₃), 69.3 (CH), 67.5 (CH₂) |
| N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | 10.05 (s, 1H, NH), 9.80 (s, 1H, NH), 8.81 (d, 1H, NH) | 182.4 (C=S), 166.7 (C=O), 101.2 (CCl₃), 69.6 (CH), 67.5 (CH₂) |
| N-(1-(3-(4-Carbethoxyphenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide | 10.22 (s, 1H, NH), 10.02 (s, 1H, NH), 8.85 (d, 1H, NH), 4.31 (q, 2H, OCH₂), 1.33 (t, 3H, CH₃) | 180.5 (C=S), 166.8 (C=O, amide), 165.2 (C=O, ester), 101.0 (CCl₃), 69.1 (CH), 67.5 (CH₂), 60.6 (OCH₂), 14.2 (CH₃) |
In cases where other heteroatoms are incorporated, such as phosphorus, additional NMR techniques like ³¹P NMR are employed. For example, the structure of (E)-2-(2,4-dichlorophenoxy)-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)vinyl 2-(2,4-dichlorophenoxy)acetate was characterized using ¹H, ¹³C, and ³¹P NMR spectroscopy. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of derivatives and obtaining structural information through fragmentation analysis. For volatile or semi-volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice.
Chlorophenoxy acid type herbicides often require chemical derivatization to become suitable for GC analysis. researchgate.net This same principle applies to their derivatives. For instance, esterification to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) esters can be performed. researchgate.net The resulting mass spectra provide valuable structural clues. TBDMS derivatives, for example, typically show a dominant and characteristic ion at [M-57]⁺, which corresponds to the loss of a t-butyl group during electron impact (EI) ionization. researchgate.net
The fragmentation patterns observed in the mass spectrum are unique to the molecule's structure. Analysis of a series of acylated derivatives of a compound can reveal systematic fragmentation pathways that confirm the presence of specific structural motifs. For example, in the EI mass spectra of various N-acylated derivatives, a common fragment ion at m/z 162 can confirm the presence of a specific side chain, while other ions are indicative of the particular acyl group attached. researchgate.net
Table 2: Illustrative Mass Spectral Fragmentation Data for Derivatized Compounds
| Derivative Type | Ionization Method | Key Fragment Ion (m/z) | Structural Significance |
|---|---|---|---|
| t-Butyldimethylsilyl (TBDMS) Esters | Electron Impact (EI) | [M-57]⁺ | Loss of the t-butyl group, characteristic of TBDMS derivatives. researchgate.net |
| N-Acetyl Amides | Electron Impact (EI) | m/z 58 (base peak) | Represents a specific imine fragment, confirming the core structure. researchgate.net |
| N-Propionyl Amides | Electron Impact (EI) | m/z 58 (base peak) | Represents a specific imine fragment, confirming the core structure. researchgate.net |
| General Acylated Derivatives | Electron Impact (EI) | m/z 162 | Confirms the identity of the three-carbon side chain in the parent structure. researchgate.net |
X-ray Crystallography
For derivatives that can be grown into single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the solid state. nih.gov It is considered the gold standard for unambiguous structure determination and is crucial for establishing the stereochemistry of chiral derivatives. nih.gov
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. nih.gov The crystal structure of (E)-2-(2,4-dichlorophenoxy)-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)vinyl 2-(2,4-dichlorophenoxy)acetate was successfully determined using X-ray diffraction, providing unequivocal proof of its structure and stereochemistry. researchgate.net The combination of NMR, MS, and X-ray crystallography offers a powerful and comprehensive approach to the structural characterization of novel derivatives of this compound.
Environmental Transformation and Degradation Pathways of 3,4 Dichlorophenoxy Acetyl Chloride
Environmental Fate and Transport Studies (focus on chemical degradation)
The environmental fate of (3,4-Dichlorophenoxy)acetyl chloride is dictated by its inherent chemical reactivity. Acyl chlorides are among the more reactive organic functional groups and are readily susceptible to nucleophilic attack. savemyexams.com The carbonyl carbon is highly electrophilic (electron-deficient) due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophiles like water. savemyexams.com
Upon release into the environment, any contact with ambient moisture in the air, soil, or water bodies leads to immediate and vigorous chemical degradation through hydrolysis. libretexts.org This process is the dominant and most significant event in its environmental lifecycle, effectively precluding any meaningful transport of the original compound over distances or time. The degradation is an abiotic process that transforms the compound into more stable substances, which are then subject to further, slower environmental degradation mechanisms.
Photochemical Degradation Mechanisms
Once this compound is hydrolyzed to its more stable acid form, (3,4-Dichlorophenoxy)acetic acid (3,4-DCAA), this resulting compound can undergo photochemical degradation. This process is driven by the absorption of ultraviolet (UV) radiation from sunlight. acs.org The degradation of chlorophenoxy herbicides like 3,4-DCAA can proceed through several mechanisms upon irradiation. nih.gov
Direct photolysis occurs when the 3,4-DCAA molecule itself absorbs UV light, leading to an excited state where bond cleavage can occur. mdpi.com Key photochemical reactions include the heterolytic cleavage of a carbon-chlorine bond on the aromatic ring or the cleavage of the ether bond connecting the ring to the acetic acid side-chain. rsc.org Indirect photolysis involves reaction with photochemically generated reactive species, most notably hydroxyl radicals (•OH), which are powerful oxidants that can rapidly degrade the compound. nih.gov
Research on the analogous compound 2,4-D ((2,4-Dichlorophenoxy)acetic acid) shows that photodecomposition in the presence of water and UV light leads to a variety of degradation products. acs.org The primary steps involve the formation of the corresponding phenol (B47542) (3,4-dichlorophenol in this case), followed by further hydroxylation of the aromatic ring. This can lead to the formation of chlorocatechols and 1,2,4-benzenetriol, which can ultimately polymerize into humic acids or be mineralized to CO2. acs.org Advanced Oxidation Processes (AOPs), such as the photo-Fenton reaction (Fe²⁺/H₂O₂/UV), can significantly accelerate this degradation by increasing the production of hydroxyl radicals. nih.gov
| Intermediate Compound | Formation Pathway | Significance |
|---|---|---|
| 3,4-Dichlorophenol (B42033) | Cleavage of the ether bond of the acetic acid side-chain. acs.org | A primary and significant intermediate in the degradation pathway. |
| Chlorohydroxyphenoxyacetic acids | Substitution of a chlorine atom on the ring with a hydroxyl group. rsc.org | Represents a dechlorination pathway. |
| 4,5-Dichlorocatechol | Hydroxylation of 3,4-Dichlorophenol. | An intermediate preceding aromatic ring cleavage. |
| 1,2,4-Benzenetriol | Further hydroxylation and dechlorination of intermediates. acs.org | A highly oxidized intermediate. |
| Polymeric Humic Acids | Polymerization of highly reactive intermediates like benzenetriols. acs.org | Represents a pathway to stable organic matter rather than complete mineralization. |
Hydrolytic Stability and Pathways in Aqueous Environments
This compound exhibits virtually no hydrolytic stability. The reaction with water is not a slow degradation process but an immediate chemical transformation. libretexts.org The mechanism involves a nucleophilic addition-elimination reaction. A water molecule acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate, resulting in the formation of (3,4-Dichlorophenoxy)acetic acid and hydrogen chloride (HCl). libretexts.org
Reaction: (3,4-Cl₂C₆H₃OCH₂COCl) + H₂O → (3,4-Cl₂C₆H₃OCH₂COOH) + HCl
This reaction is highly exothermic and effectively instantaneous in cold water. libretexts.org Due to this extreme reactivity, the half-life of this compound in any aqueous environment is negligible. The environmental focus thus shifts entirely to the fate of the resulting (3,4-Dichlorophenoxy)acetic acid, which is itself a stable molecule subject to slower degradation processes. epa.gov
Biodegradation Studies and Microbial Interactions (excluding ecotoxicity)
The primary hydrolysis product, 3,4-DCAA, is susceptible to biodegradation by various soil and aquatic microorganisms. Extensive research on the closely related herbicide 2,4-D provides a well-established model for the microbial degradation pathway of chlorophenoxyacetic acids. nih.govmicrobiologyresearch.org This aerobic process is carried out by diverse bacteria, including species of Cupriavidus, Pseudomonas, and Alcaligenes, which can utilize the compound as a sole source of carbon and energy. nih.govnih.gov
The degradation is an enzymatic process initiated by the cleavage of the ether bond linking the acetic acid side chain to the aromatic ring. acs.org This first step is typically catalyzed by an α-ketoglutarate-dependent dioxygenase, yielding 3,4-dichlorophenol (3,4-DCP) and glyoxylate. nih.gov The resulting 3,4-DCP is then hydroxylated by a DCP hydroxylase to form 4,5-dichlorocatechol. nih.gov
This catechol intermediate is a critical juncture in the pathway. A key enzyme, chlorocatechol 1,2-dioxygenase, catalyzes the ortho-cleavage of the aromatic ring, breaking it open to form 3,5-dichloro-cis,cis-muconate. nih.gov Subsequent enzymatic reactions involving cycloisomerases, hydrolases, and reductases further process this linear intermediate, eventually removing the chlorine atoms and breaking the carbon chain down into smaller molecules like succinic acid, which can then enter the central metabolic pathway of the microorganism, the tricarboxylic acid (TCA) cycle. acs.orgnih.gov Fungi have also been shown to degrade chlorophenoxy herbicides through the action of enzymes like laccases and cytochromes P450. nih.gov
| Enzyme (based on 2,4-D pathway) | Gene (example) | Reaction Catalyzed |
|---|---|---|
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleaves the ether bond of 3,4-DCAA to form 3,4-Dichlorophenol and glyoxylate. nih.gov |
| 2,4-Dichlorophenol hydroxylase | tfdB | Hydroxylates 3,4-Dichlorophenol to form 4,5-Dichlorocatechol. nih.gov |
| Chlorocatechol 1,2-dioxygenase | tfdC | Performs ortho-cleavage of the 4,5-Dichlorocatechol aromatic ring. nih.gov |
| Chloromuconate cycloisomerase | tfdD | Converts the ring-fission product into 2-chlorodienelactone. nih.gov |
| Chlorodienelactone hydrolase | tfdE | Hydrolyzes 2-chlorodienelactone to 2-chloromaleylacetate. nih.gov |
| Chloromaleylacetate reductase | tfdF | Reduces 2-chloromaleylacetate, leading to intermediates that enter the TCA cycle. nih.gov |
Future Directions and Emerging Research Avenues for 3,4 Dichlorophenoxy Acetyl Chloride
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The integration of (3,4-Dichlorophenoxy)acetyl chloride into flow chemistry and continuous synthesis processes presents a promising, yet unexplored, avenue for research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The highly reactive nature of acyl chlorides like this compound makes them prime candidates for flow synthesis, where reaction conditions can be precisely controlled to minimize side reactions and improve product purity.
Future research could focus on developing continuous flow protocols for reactions involving this compound, such as esterifications and amidations. These processes would likely involve pumping a solution of the acyl chloride and a nucleophile through a heated microreactor or packed-bed reactor. The short residence times and efficient mixing characteristic of flow reactors could lead to higher yields and selectivities compared to batch methods. mdpi.com
Table 1: Potential Advantages of Flow Synthesis for this compound Reactions
| Feature | Potential Advantage | Rationale |
| Enhanced Safety | Reduced risk of thermal runaway | Small reaction volumes and efficient heat dissipation minimize hazards associated with highly exothermic reactions of acyl chlorides. |
| Improved Yield and Purity | Precise control over stoichiometry, temperature, and residence time | Minimizes the formation of byproducts and allows for optimized reaction conditions. |
| Scalability | Seamless transition from laboratory to production scale | Increasing production is achieved by running the flow reactor for longer periods or by numbering up the reactors. |
| Automation | High-throughput screening and process optimization | Automated systems can rapidly explore a wide range of reaction parameters to identify optimal conditions. |
Exploration in Supramolecular Chemistry and Self-Assembly Research
The potential role of this compound in supramolecular chemistry and self-assembly is an area ripe for investigation. While direct research is absent, the structural motifs of molecules derived from this compound could be designed to participate in non-covalent interactions, leading to the formation of ordered supramolecular structures. ustc.edu.cn The dichlorophenyl group can engage in π-π stacking and halogen bonding, which are key interactions in directing self-assembly processes.
Future research could involve the synthesis of derivatives of this compound, such as amides or esters containing recognition motifs, that can self-assemble into complex architectures like gels, liquid crystals, or nanoparticles. For instance, incorporating hydrogen bonding moieties could lead to the formation of extended networks. The study of these self-assembling systems could have applications in materials science and drug delivery.
Potential in Catalyst Design and Ligand Development
The (3,4-Dichlorophenoxy)acetyl moiety could serve as a building block for the synthesis of novel ligands for catalysis. The electronic properties of the dichlorophenyl group can influence the coordination environment and reactivity of a metal center. By incorporating this fragment into the backbone of a ligand, it may be possible to fine-tune the catalytic activity and selectivity of metal complexes.
Future research in this area would involve the design and synthesis of ligands derived from this compound. These ligands could be phosphines, N-heterocyclic carbenes, or other coordinating species. The performance of the resulting metal complexes could then be evaluated in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis. The steric and electronic effects of the (3,4-Dichlorophenoxy)acetyl group would be of primary interest in understanding the structure-activity relationships of these new catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3,4-dichlorophenoxy)acetyl chloride, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3,4-dichlorophenol with chloroacetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under reflux, with a base like sodium hydroxide to deprotonate the phenol. Reaction optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 phenol:chloroacetyl chloride), and inert atmosphere to minimize hydrolysis. Yield improvements (>80%) are achieved by slow addition of reagents and post-reaction purification via vacuum distillation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.4 ppm for dichlorophenyl) and carbonyl (C=O) resonance (~170 ppm).
- FT-IR : Identify C=O stretching (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- GC-MS/HPLC : Quantify purity (>98%) using non-polar columns (e.g., DB-5) with flame ionization detection .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is corrosive and moisture-sensitive. Use PPE (gloves, goggles, lab coat), work in a fume hood, and store under anhydrous conditions (e.g., sealed with molecular sieves). Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste. Emergency protocols include eye irrigation (15 min) and skin decontamination with soap/water .
Advanced Research Questions
Q. How does the electronic nature of the dichlorophenyl group influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., monitoring by TLC or in situ IR) show faster reaction rates compared to non-halogenated analogs. Solvent choice (e.g., THF vs. DCM) and base (e.g., triethylamine) further modulate reactivity—polar aprotic solvents stabilize transition states, while bulky bases reduce side reactions .
Q. What strategies mitigate hydrolysis of this compound during storage or reactions in aqueous media?
- Methodological Answer : Hydrolysis to (3,4-dichlorophenoxy)acetic acid is minimized by:
- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during storage.
- Low-Temperature Reactions : Conduct substitutions at 0–4°C in dry solvents.
- In Situ Generation : Prepare the acyl chloride immediately before use via Schlenk techniques .
Q. How can computational modeling (e.g., DFT) predict the stability and regioselectivity of derivatives synthesized from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and Fukui indices to identify reactive sites. For example, the carbonyl carbon shows higher electrophilicity (f⁺ = 0.12) than the phenoxy oxygen. Simulations in Gaussian or ORCA software guide solvent effects (PCM models) and predict byproducts (e.g., dimerization under high concentrations) .
Q. What are the challenges in synthesizing enantiomerically pure derivatives using this compound, and how can chiral resolution be achieved?
- Methodological Answer : Racemization occurs due to the planar sp² carbonyl. Solutions include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during amide formation.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in hydrolytic conditions to selectively process one enantiomer.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane:IPA mobile phase) .
Application-Oriented Questions
Q. How is this compound used in the synthesis of bioactive compounds, such as herbicides or enzyme inhibitors?
- Methodological Answer : It serves as a key intermediate in:
- Herbicides : React with amines (e.g., aniline derivatives) to form acylated phenoxyacetamides, which disrupt plant auxin pathways.
- Enzyme Inhibitors : Couple with pharmacophores (e.g., benzimidazoles) via amide bonds to target protease active sites. Bioactivity assays (e.g., IC₅₀ determinations) validate efficacy .
Q. What analytical challenges arise when quantifying trace impurities (e.g., dichlorophenol) in this compound, and how are they resolved?
- Methodological Answer : Impurities (<0.1%) are detected via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
